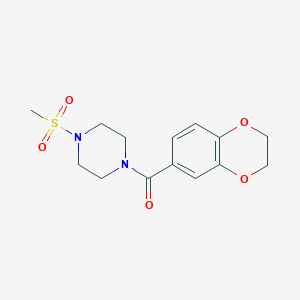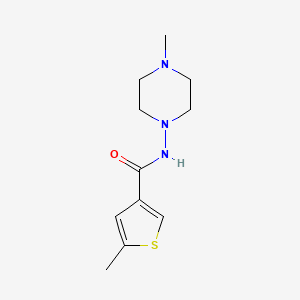
N-3-isoxazolyl-3-phenylpropanamide
Descripción general
Descripción
N-3-isoxazolyl-3-phenylpropanamide, also known as IPP, is a chemical compound with potential applications in scientific research. This compound is synthesized using a series of chemical reactions, and its mechanism of action is not yet fully understood. However, recent research has shown that IPP may have significant biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of N-3-isoxazolyl-3-phenylpropanamide is not yet fully understood. However, recent research has shown that N-3-isoxazolyl-3-phenylpropanamide may act as a modulator of certain neurotransmitters in the brain, including glutamate and GABA. This modulation may result in changes in synaptic plasticity and neuronal activity, which could have significant implications for the treatment of neurological disorders.
Biochemical and Physiological Effects
Recent research has shown that N-3-isoxazolyl-3-phenylpropanamide may have significant biochemical and physiological effects. For example, N-3-isoxazolyl-3-phenylpropanamide has been shown to increase the release of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, N-3-isoxazolyl-3-phenylpropanamide has been shown to increase the activity of certain enzymes that are involved in the metabolism of neurotransmitters, suggesting that this compound may have a role in regulating the levels of these important signaling molecules in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-3-isoxazolyl-3-phenylpropanamide in lab experiments is its potential to modulate the activity of certain neurotransmitters in the brain. This makes N-3-isoxazolyl-3-phenylpropanamide a promising candidate for the development of new drugs for the treatment of neurological disorders. However, there are also limitations to using N-3-isoxazolyl-3-phenylpropanamide in lab experiments, including its complex synthesis process and the fact that its mechanism of action is not yet fully understood.
Direcciones Futuras
There are many potential future directions for the study of N-3-isoxazolyl-3-phenylpropanamide. For example, researchers could investigate the role of N-3-isoxazolyl-3-phenylpropanamide in the regulation of other neurotransmitters in the brain, or explore its potential as a treatment for neurological disorders such as Parkinson's disease or depression. Additionally, researchers could investigate the use of N-3-isoxazolyl-3-phenylpropanamide in combination with other drugs to enhance its therapeutic effects. Overall, the study of N-3-isoxazolyl-3-phenylpropanamide has the potential to lead to significant advances in our understanding of the brain and the development of new treatments for neurological disorders.
Aplicaciones Científicas De Investigación
N-3-isoxazolyl-3-phenylpropanamide has potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. Recent studies have shown that N-3-isoxazolyl-3-phenylpropanamide may have a role in modulating the activity of certain neurotransmitters in the brain, making it a promising candidate for the development of new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
N-(1,2-oxazol-3-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(13-11-8-9-16-14-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAFWHIMZJUZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2-oxazol-3-yl)-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(methylthio)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181148.png)


![3-chloro-4-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181171.png)



![1-[2-(4-isopropylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B4181223.png)
![2-{[2-(2-isopropyl-5-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4181226.png)
![ethyl 5-acetyl-2-[(4-methoxy-3-nitrobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4181228.png)
![2-methyl-N-[4-nitro-2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B4181234.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B4181242.png)
![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4181249.png)